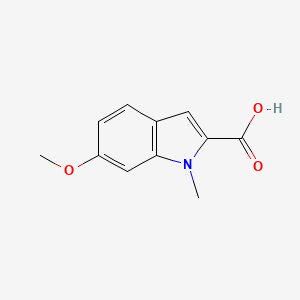

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxy-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXACSDHQSUBYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360233 | |

| Record name | 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739365-07-2 | |

| Record name | 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Within this class, this compound (CAS: 739365-07-2) represents a key synthetic intermediate and a molecule of interest for drug discovery programs. Its utility is suggested by the role of related indole-2-carboxylic acids as reactants in the synthesis of compounds targeting critical biological systems, such as opioid and melatonin receptors.[1]

A thorough understanding of a compound's physicochemical properties is fundamental to its journey from a laboratory curiosity to a potential therapeutic agent. These properties—solubility, lipophilicity, and ionization state (pKa)—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, directly impacting its efficacy and safety.[2] This guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound, outlines authoritative experimental protocols for their determination, and explains the causal relationships between molecular structure and physical behavior, offering a field-proven perspective for researchers and drug development professionals.

Molecular Identity and Structural Features

The foundation of a compound's behavior lies in its structure. The key functional groups of this compound—the bicyclic indole core, the N-methyl group, the methoxy ether, and the carboxylic acid—each contribute distinct electronic and steric features that dictate its overall physicochemical profile.

-

Indole Core: The aromatic, heterocyclic ring system provides a rigid, largely hydrophobic scaffold.

-

Carboxylic Acid: This is the primary ionizable group, capable of donating a proton. It serves as a hydrogen bond donor and acceptor, significantly influencing aqueous solubility and potential for molecular interactions.

-

N-Methyl Group: The methylation at the indole nitrogen (N1 position) removes the hydrogen bond donating capability of the indole NH group, which can subtly alter solubility and crystal packing compared to its N-H counterpart.

-

Methoxy Group: The electron-donating methoxy group at the 6-position can modulate the electron density of the aromatic system and act as a hydrogen bond acceptor.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| CAS Number | 739365-07-2 | [3][4] |

| Molecular Formula | C₁₁H₁₁NO₃ | [3][5] |

| Molecular Weight | 205.21 g/mol | [3] |

| Monoisotopic Mass | 205.0739 Da | [5] |

| SMILES | CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O | [5] |

| InChI | InChI=1S/C11H11NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) | [5] |

Core Physicochemical Properties: Data and Analysis

The interplay of the functional groups described above gives rise to the macroscopic properties summarized below. It is critical to note that much of the publicly available data for this specific compound is derived from computational models (in silico predictions). While valuable for initial assessment, experimental verification is imperative for drug development applications.

Table 2: Summary of Physicochemical Data

| Parameter | Predicted Value(s) | Method/Source | Significance in Drug Development |

| Melting Point | 133.11 °C | EPI Suite[6] | Purity, stability, formulation (solid-state) |

| Boiling Point | 365.78 °C; 422.3 °C at 760 mmHg | EPI Suite[6]; Unknown[3] | Thermal stability, purification |

| Density | 1.33 g/cm³; 1.26 g/cm³ | EPA T.E.S.T.[6]; Unknown[3] | Formulation, material handling |

| Water Solubility | 136.84 mg/L; 157.36 mg/L | EPA T.E.S.T.[6] | Bioavailability, formulation |

| Lipophilicity (XlogP) | 2.0 | PubChemLite[5] | Membrane permeability, metabolism, toxicity |

| Acidity (pKa) | ~3.5 - 4.5 (Estimated) | Based on benzoic acid | Ionization state, solubility, receptor binding |

Thermal Properties

The predicted melting point of 133.11 °C suggests the compound is a solid at room temperature.[6] Discrepancies in predicted boiling points are common and highlight the need for experimental measurement, typically via Differential Scanning Calorimetry (DSC) for the melting point, which provides a precise, reproducible value critical for quality control and formulation development.

Solubility

The predicted aqueous solubility is low (~140-160 mg/L).[6] This is a classic example of competing structural influences. The lipophilic indole core dominates, but the carboxylic acid provides a crucial handle for pH-dependent solubility. At pH values significantly above its pKa, the carboxylate anion will be the dominant species, leading to a substantial increase in aqueous solubility. This behavior is a key lever for developing aqueous formulations.

Lipophilicity (logP)

The predicted partition coefficient (XlogP) of 2.0 indicates a moderate degree of lipophilicity.[5] This value falls within the range often considered favorable for oral drug candidates, balancing sufficient membrane permeability for absorption with adequate aqueous solubility to avoid formulation and clearance issues.[7] The "shake-flask" method remains the gold standard for experimental logP determination and is essential for generating reliable data for pharmacokinetic modeling.[2]

Acidity (pKa)

No experimental pKa value for this compound is readily available in public databases. However, the carboxylic acid is the only significant acidic proton. Its pKa can be estimated to be in the range of 3.5 to 4.5, similar to other aromatic carboxylic acids. This value is one of the most critical physicochemical parameters.[2] It dictates the charge state of the molecule in different physiological compartments (e.g., stomach at pH ~2, intestine at pH ~6-7.5, blood at pH 7.4), which in turn governs its solubility, permeability, and interaction with protein targets. Potentiometric titration is the standard, authoritative method for its precise determination.[8]

Experimental Determination Protocols

Trustworthy data is the bedrock of scientific integrity. The following protocols describe robust, self-validating methods for determining the key physicochemical properties of this compound.

Overall Characterization Workflow

The logical flow for a comprehensive physicochemical characterization begins with ensuring sample purity, followed by parallel determination of key properties.

Caption: High-level workflow for physicochemical characterization.

Protocol: Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa is derived from the half-equivalence point of the resulting titration curve.

Principle: The Henderson-Hasselbalch equation shows that when the acidic form and its conjugate base are present in equal concentrations ([HA] = [A⁻]), the pH of the solution is equal to the pKa. This condition occurs at the midpoint of the titration.

Methodology:

-

Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the compound in a suitable co-solvent mixture if necessary (e.g., 50:50 Methanol:Water) to ensure solubility throughout the titration. Record the exact volume.

-

Prepare a standardized solution of 0.01 M NaOH (titrant).

-

Prepare acidic (0.01 M HCl) and basic (0.01 M NaOH) solutions for back-titration if needed.

-

-

Instrumentation & Calibration:

-

Use a calibrated pH meter with an electrode suitable for the chosen solvent system.

-

Calibrate the pH meter immediately before use with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

-

Titration Procedure:

-

Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Immerse the pH electrode and a micro-stir bar into the solution.

-

Add the 0.01 M NaOH titrant in small, precise increments (e.g., 0.02 mL) using an automated titrator or a calibrated burette.

-

Record the pH value after each addition, ensuring the reading has stabilized.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

Determine the equivalence point (Vₑ) from the inflection point of the curve, often calculated using the first or second derivative of the plot.

-

The pH at the half-equivalence point (Vₑ / 2) is the apparent pKa (pKa').

-

If a co-solvent was used, corrections (e.g., Yasuda-Shedlovsky extrapolation) may be necessary to determine the aqueous pKa.

-

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Determination of logP by the Shake-Flask Method (OECD 107)

This is the benchmark method for measuring the partition coefficient, representing the ratio of a compound's concentration in two immiscible phases (n-octanol and water) at equilibrium.

Principle: logP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Methodology:

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water (typically a buffer at a pH where the compound is neutral, e.g., pH 2 for a carboxylic acid) with n-octanol by shaking them together for 24 hours and allowing them to separate. This prevents volume changes during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in n-octanol.

-

Add a small volume of the stock solution to a known volume of the pre-saturated n-octanol and pre-saturated water in a centrifuge tube. The final concentration should be low enough to avoid self-association but high enough for accurate quantification.

-

-

Partitioning:

-

Shake the tubes at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 1-24 hours). The required time should be determined in preliminary experiments.

-

-

Phase Separation:

-

Centrifuge the tubes to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully take an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared for quantification in each phase.

-

-

Calculation:

-

Calculate the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logarithm (base 10) of this ratio is the logP value.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Conclusion

This compound is a molecule with physicochemical properties that position it as a compound of interest in drug discovery. Its moderate lipophilicity and pH-dependent solubility, governed by the carboxylic acid function, are key characteristics that can be modulated for optimal ADMET performance. While computational predictions provide a valuable starting point, this guide emphasizes the non-negotiable role of rigorous experimental verification. The protocols detailed herein for determining pKa, logP, and melting point represent the authoritative standards required to build a reliable data package, enabling informed decisions in the progression of a lead compound toward a clinical candidate.

References

- 1. 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID | 16732-73-3 [chemicalbook.com]

- 2. books.rsc.org [books.rsc.org]

- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. This compound | 739365-07-2 [chemicalbook.com]

- 5. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 6. This compound (739365-07-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00160E [pubs.rsc.org]

- 8. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Indole Nucleus in Modern Drug Discovery

An In-Depth Technical Guide to 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 739365-07-2)

Authored for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile substitution patterns allow it to interact with a wide range of biological targets. Within this class, indole-2-carboxylic acid derivatives have emerged as critical pharmacophores for developing novel therapeutic agents, including treatments for infectious diseases like HIV and Chagas disease, as well as central nervous system disorders.[2][3][4][5]

This guide provides a detailed technical overview of a specific, highly functionalized derivative: This compound (CAS Number: 739365-07-2). We will explore its fundamental physicochemical properties, outline a robust synthetic pathway grounded in established chemical principles, and discuss its potential applications as a key building block in contemporary drug discovery programs. The strategic placement of the 6-methoxy group and the N-methyl substituent significantly influences the molecule's lipophilicity, metabolic stability, and potential for specific receptor interactions, making it a compound of considerable interest for synthetic and medicinal chemists.

Core Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 739365-07-2 | [6][7][8][9] |

| Molecular Formula | C₁₁H₁₁NO₃ | [7][8][] |

| Molecular Weight | 205.21 g/mol | [8][] |

| IUPAC Name | 6-methoxy-1-methylindole-2-carboxylic acid | [] |

| Boiling Point | 422.3°C at 760 mmHg (Predicted) | [] |

| Density | 1.26 g/cm³ (Predicted) | [] |

| SMILES | CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O | [][11] |

| InChI Key | KXACSDHQSUBYNG-UHFFFAOYSA-N | [][11] |

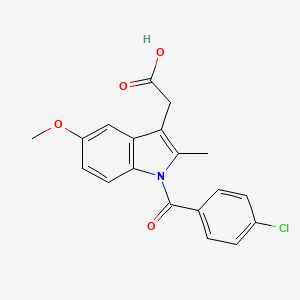

Retrosynthetic Analysis and Practical Synthesis Protocol

The synthesis of this compound can be logically approached through a multi-step pathway that leverages classical and modern organic reactions. The core strategy involves the initial construction of the substituted indole ring system, followed by functional group manipulations to achieve the final target molecule.

Conceptual Synthesis Workflow

The proposed synthetic route is based on three key transformations:

-

Fischer Indole Synthesis: To construct the 6-methoxyindole-2-carboxylate core. This century-old reaction remains one of the most reliable methods for indole synthesis, involving the acid-catalyzed cyclization of an arylhydrazone.[12][13][14]

-

N-Methylation: To introduce the methyl group onto the indole nitrogen. Modern, safer reagents like dimethyl carbonate (DMC) offer high yields and are suitable for large-scale production.[15][16]

-

Ester Hydrolysis: To convert the C-2 ester intermediate into the final carboxylic acid. This is a standard saponification reaction, typically achieved under basic conditions.[17][18]

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO1993021153A1 - Indole-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound | 739365-07-2 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 739365-07-2 [chemicalbook.com]

- 11. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

Spectroscopic data for 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Profile of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid

Introduction

This compound is a member of the indole class of heterocyclic compounds, a core scaffold in numerous pharmacologically active molecules and natural products. The precise characterization of such molecules is fundamental to research and development in medicinal chemistry, ensuring structural integrity, purity, and batch-to-batch consistency. Spectroscopic techniques provide a non-destructive and highly detailed fingerprint of a molecule's structure.

This guide offers a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As a senior application scientist, the focus extends beyond mere data presentation to elucidate the causal relationships between the molecular structure and its spectral output, providing researchers with a robust framework for structural verification and interpretation.

Molecular Structure and Isomeric Context

The structural foundation of the analysis is the specific arrangement of atoms and functional groups within the molecule. The IUPAC name defines a precise substitution pattern on the indole ring system, which is critical for assigning spectroscopic signals.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for determining the constitution of organic molecules by mapping the chemical environment of hydrogen atoms. For this compound, it allows for the unambiguous placement of substituents on the indole core.

Expertise & Experience: Experimental Protocol

The choice of solvent is critical for compounds containing acidic protons.

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it solubilizes the carboxylic acid and its hydrogen-bonding capacity shifts the acidic -COOH proton significantly downfield, preventing exchange with residual water and allowing for its clear observation. Methanol-d₄ (CD₃OD) is an alternative, though the acidic proton will exchange with the solvent's deuterium, causing the -COOH signal to disappear.

-

Instrument Configuration : The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, particularly for the aromatic protons.

-

Data Acquisition : Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).

Data Presentation & Authoritative Grounding

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | ~12.0 - 13.0 | Broad Singlet | - | 1H |

| H-7 | ~7.50 | Doublet | J ≈ 8.8 | 1H |

| H-3 | ~7.15 | Singlet | - | 1H |

| H-5 | ~7.00 | Doublet | J ≈ 2.2 | 1H |

| H-4 | ~6.85 | Doublet of Doublets | J ≈ 8.8, 2.2 | 1H |

| N-CH₃ | ~3.90 | Singlet | - | 3H |

| O-CH₃ | ~3.80 | Singlet | - | 3H |

Trustworthiness: Interpretation of the Spectrum

The predicted spectrum is a self-validating system based on fundamental chemical principles:

-

Carboxylic Acid Proton (-COOH) : This proton is highly deshielded and appears as a broad singlet far downfield in DMSO-d₆, confirming the presence of the acid functional group.

-

Aromatic Protons (H-4, H-5, H-7) : These protons on the benzene portion of the indole ring form a coupled system. H-7 is ortho to the electron-donating nitrogen atom and is expected to be downfield. It appears as a doublet due to coupling with H-4. H-5 is ortho to the electron-donating methoxy group, but its signal is shifted upfield and appears as a small doublet due to meta-coupling with H-7. H-4 is coupled to both H-5 (ortho) and H-7 (meta), resulting in a doublet of doublets.

-

Indole Proton (H-3) : This proton is on the pyrrole ring and typically appears as a singlet, as adjacent positions are substituted.

-

Methyl Protons (N-CH₃ and O-CH₃) : The N-methyl and O-methoxy groups each produce a sharp singlet, integrating to three protons. The N-methyl signal is typically found around 3.9-4.0 ppm. The O-methoxy signal is slightly more shielded, appearing around 3.8 ppm. The absence of a broad N-H signal around 11-12 ppm is a key confirmation of N-methylation.[3]

Caption: Predicted ¹H NMR assignments for this compound.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their electronic environment (hybridization, attached electronegative atoms).

Expertise & Experience: Experimental Protocol

-

Sample Preparation : A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is typically required compared to ¹H NMR. DMSO-d₆ is again a suitable solvent.

-

Instrument Configuration : The experiment is run on the same spectrometer, switching the probe to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Data Acquisition : A standard proton-decoupled sequence is used, which results in all carbon signals appearing as singlets. A larger number of scans (hundreds to thousands) is necessary due to the low natural abundance of the ¹³C isotope.

Data Presentation & Authoritative Grounding

The chemical shifts are predicted based on general values for indole derivatives and known substituent chemical shift (SCS) effects.[4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic) | ~163 |

| C-6 (C-OCH₃) | ~158 |

| C-7a | ~138 |

| C-2 | ~132 |

| C-3a | ~123 |

| C-7 | ~120 |

| C-4 | ~112 |

| C-3 | ~105 |

| C-5 | ~95 |

| O-CH₃ | ~56 |

| N-CH₃ | ~33 |

Trustworthiness: Interpretation of the Spectrum

-

Carbonyl Carbon (C=O) : The carboxylic acid carbon is the most deshielded, appearing around 163 ppm.

-

Aromatic & Heterocyclic Carbons : The carbon attached to the methoxy group (C-6) is significantly deshielded by the oxygen atom. The quaternary carbons (C-2, C-3a, C-7a) can be identified through advanced techniques like DEPT or by their typically lower intensity. The chemical shifts of the protonated carbons (C-3, C-4, C-5, C-7) are influenced by the electron-donating effects of the nitrogen and methoxy groups, generally appearing in the 95-120 ppm range.

-

Methyl Carbons : The O-CH₃ carbon appears around 56 ppm, a typical value for an aromatic methoxy group. The N-CH₃ carbon is more shielded, appearing around 33 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Expertise & Experience: Experimental Protocol

-

Sample Introduction : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (µg/mL to ng/mL).

-

Ionization : Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule. It will typically produce a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

-

Analysis : The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Data Presentation & Authoritative Grounding

The predicted mass spectrometric data for the molecular formula C₁₁H₁₁NO₃ is derived from computational tools and general fragmentation knowledge of indole derivatives.[6][7]

| Ion | Calculated m/z | Interpretation |

| [M]⁺˙ | 205.07 | Molecular Ion (in EI-MS) |

| [M+H]⁺ | 206.08 | Protonated Molecule (in ESI-MS) |

| [M-H]⁻ | 204.07 | Deprotonated Molecule (in ESI-MS) |

| [M-COOH]⁺ | 160.07 | Loss of the carboxylic acid group |

| [M-CH₃-CO]⁺ | 162.05 | Subsequent loss of methyl and CO |

Trustworthiness: Fragmentation Pathway

The fragmentation of indole derivatives is well-documented.[8][9] A primary fragmentation pathway involves the loss of the carboxylic acid group (-COOH, 45 Da). Further fragmentation can occur through the loss of the N-methyl group or cleavage of the indole ring system.

Caption: A primary fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Experimental Protocol

-

Sample Preparation : For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Data Presentation & Authoritative Grounding

The characteristic absorption bands are predicted based on extensive databases and literature on indole and carboxylic acid derivatives.[10][11][12]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| ~2950-3100 | C-H stretch (aromatic) | Indole Ring |

| ~2850-2950 | C-H stretch (aliphatic) | -CH₃ Groups |

| ~1680-1710 | C=O stretch (strong) | Carboxylic Acid |

| ~1580-1620 | C=C stretch | Aromatic Ring |

| ~1250 & ~1050 | C-O stretch | Aryl-Alkyl Ether |

| ~700-900 | C-H bend (out-of-plane) | Aromatic Substitution |

Trustworthiness: Interpretation of the Spectrum

-

O-H and C=O Stretch : The most prominent features will be a very broad absorption band from ~2500-3300 cm⁻¹ due to the hydrogen-bonded O-H of the carboxylic acid dimer, and a strong, sharp absorption around 1700 cm⁻¹ for the C=O stretch.

-

C-H Stretches : Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

C-O Stretch : The presence of the methoxy group will be confirmed by a strong C-O stretching band in the fingerprint region, typically around 1250 cm⁻¹.

-

Absence of N-H Stretch : Crucially, the absence of a sharp N-H stretching band around 3300-3400 cm⁻¹ provides strong evidence for the N-methyl substitution.[13]

Conclusion

The collective spectroscopic data provides a definitive and multi-faceted confirmation of the structure of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and the location of substituents. Mass spectrometry confirms the elemental composition and molecular weight with high accuracy. Finally, Infrared spectroscopy validates the presence of the key functional groups—carboxylic acid, methoxy, and the N-substituted indole ring. This integrated approach ensures the highest level of scientific integrity and trustworthiness for researchers in drug development and chemical sciences.

References

- 1. 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 8. scirp.org [scirp.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Predicted Molecular Weight of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid: A Guide for Researchers

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted molecular weight of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a molecule of interest in synthetic chemistry and drug discovery. We will dissect the theoretical basis for molecular weight calculation, differentiate between average molecular weight and monoisotopic mass, and present a detailed, step-by-step protocol for their determination. Furthermore, this guide explores the role of modern computational tools in automating these predictions and contextualizes the calculated values within the framework of experimental verification by techniques such as mass spectrometry. This document is intended for researchers, chemists, and drug development professionals who require a precise understanding of this fundamental molecular property for compound characterization, reaction stoichiometry, and analytical data interpretation.

Part 1: Compound Identification and Key Properties

Accurate identification is the prerequisite for all subsequent analysis. This compound is a substituted indole derivative. Its core properties, essential for any predictive work, are summarized below. The molecular formula, C₁₁H₁₁NO₃, is the foundation upon which all molecular weight calculations are built.[1][2]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 739365-07-2 | ChemicalBook[3] |

| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[2] |

| Canonical SMILES | CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O | PubChemLite[2] |

| InChIKey | KXACSDHQSUBYNG-UHFFFAOYSA-N | PubChemLite[2] |

Part 2: The Theoretical Basis of Molecular Weight Prediction

The term "molecular weight" is often used interchangeably, but for scientific accuracy, it is crucial to distinguish between two key concepts: Average Molecular Weight (MW) and Monoisotopic Mass (MM) .

-

Average Molecular Weight (Molar Mass): This value is calculated using the weighted average of the atomic masses of all isotopes of an element, based on their natural abundance.[4][5] It is the most useful value for stoichiometric calculations in the laboratory involving bulk materials (e.g., preparing a solution of a specific molarity). The unit is typically grams per mole ( g/mol ).[6]

-

Monoisotopic Mass: This value is calculated by summing the masses of the most abundant naturally occurring isotope for each atom in the molecule. For instance, we use the mass of ¹²C, ¹H, ¹⁴N, and ¹⁶O. This is the value that is most relevant in high-resolution mass spectrometry (HRMS), where the instrument can distinguish between molecules differing only in their isotopic composition. The unit is the Dalton (Da).

For professionals in drug development, this distinction is not merely academic. While average molecular weight governs the preparation of bulk substances, the monoisotopic mass is the key to confirming a compound's identity and purity via mass spectrometry, a ubiquitous technique in the field.[7]

Part 3: Protocol for Manual Molecular Weight Calculation

The prediction of molecular weight is a deterministic process based on the compound's molecular formula.[8][9] The following protocol provides a transparent, step-by-step method for calculating both the average molecular weight and the monoisotopic mass of C₁₁H₁₁NO₃.

Step 1: Deconstruct the Molecular Formula

The formula C₁₁H₁₁NO₃ indicates the molecule contains:

-

11 atoms of Carbon (C)

-

11 atoms of Hydrogen (H)

-

1 atom of Nitrogen (N)

-

3 atoms of Oxygen (O)

Step 2: Tabulate Standard Atomic Weights and Monoisotopic Masses

The values below are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Standard Atomic Weight (for Average MW) | Mass of Most Abundant Isotope (for Monoisotopic Mass) |

| Carbon (C) | 12.011 u | 12.000000 Da |

| Hydrogen (H) | 1.008 u | 1.007825 Da |

| Nitrogen (N) | 14.007 u | 14.003074 Da |

| Oxygen (O) | 15.999 u | 15.994915 Da |

Step 3: Calculate Mass Contribution of Each Element

Multiply the atom count by the respective mass value for each element.

Table 3.1: Calculation of Average Molecular Weight (MW)

| Element | Atom Count (a) | Standard Atomic Weight (b) | Mass Contribution (a × b) |

|---|---|---|---|

| Carbon (C) | 11 | 12.011 u | 132.121 u |

| Hydrogen (H) | 11 | 1.008 u | 11.088 u |

| Nitrogen (N) | 1 | 14.007 u | 14.007 u |

| Oxygen (O) | 3 | 15.999 u | 47.997 u |

| Total | | | 205.213 u |

Table 3.2: Calculation of Monoisotopic Mass (MM)

| Element | Atom Count (a) | Isotopic Mass (b) | Mass Contribution (a × b) |

|---|---|---|---|

| Carbon (¹²C) | 11 | 12.000000 Da | 132.000000 Da |

| Hydrogen (¹H) | 11 | 1.007825 Da | 11.086075 Da |

| Nitrogen (¹⁴N) | 1 | 14.003074 Da | 14.003074 Da |

| Oxygen (¹⁶O) | 3 | 15.994915 Da | 47.984745 Da |

| Total | | | 205.073894 Da |

Step 4: Final Predicted Values

Based on the fundamental principles of chemistry, the predicted values are:

-

Average Molecular Weight: 205.21 g/mol (rounded for practical use)[1]

-

Monoisotopic Mass: 205.0739 Da (rounded to four decimal places, typical for HRMS)[2]

Part 4: Computational Prediction Workflow

In modern research environments, manual calculations are often superseded by computational tools that offer speed, accuracy, and integration into larger data management systems.[10] Public databases like PubChem and ChemSpider provide pre-calculated molecular properties for millions of compounds.[2][11] For novel compounds or high-throughput virtual screening, specialized software like Rowan or toolkits within programming languages like Python are employed.[12][13]

The underlying logic of these tools remains identical to the manual protocol described above. They parse a chemical structure or formula, retrieve standard atomic weights from an internal database, and perform the summation.

Caption: Computational workflow for molecular weight prediction.

Part 5: Experimental Validation Framework

A predicted value, no matter how accurately calculated, is theoretical. In any rigorous scientific endeavor, especially in regulated fields like drug development, this prediction must be confirmed by empirical data. The primary technique for this validation is Mass Spectrometry (MS) .[7][14]

The process involves synthesizing the chemical, purifying it, and then analyzing it with a mass spectrometer. The instrument ionizes the molecule (e.g., by adding a proton to form [M+H]⁺) and measures the mass-to-charge ratio (m/z). A high-resolution instrument would be expected to detect an ion corresponding to the monoisotopic mass of the protonated molecule (205.0739 + 1.0078 = 206.0817 Da). A close match between the experimental m/z and the predicted value provides strong evidence for the compound's identity.

Other analytical techniques, while not directly measuring molecular weight, are critical to this process. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, and High-Performance Liquid Chromatography (HPLC) assesses the purity of the sample, ensuring that the mass spectrum is not contaminated by impurities.[7]

Caption: Integrated framework for theoretical prediction and experimental validation.

Conclusion

The predicted molecular weight of this compound is 205.21 g/mol (average molecular weight) and its monoisotopic mass is 205.0739 Da . These values are derived from its molecular formula, C₁₁H₁₁NO₃, through the summation of atomic masses. For the modern researcher, it is essential to leverage computational tools for efficient prediction while also understanding the fundamental distinction between average and monoisotopic values. Ultimately, these theoretical predictions serve as a critical hypothesis to be tested and confirmed through rigorous experimental validation, with mass spectrometry being the definitive analytical technique.

References

- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 739365-07-2 [amp.chemicalbook.com]

- 4. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]

- 5. Calculating Molecular Weight [chemcollective.org]

- 6. prepineer.com [prepineer.com]

- 7. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 8. How to Find the Molecular Mass of a Compound [thoughtco.com]

- 9. Khan Academy [en.khanacademy.org]

- 10. Web-Based Computational Tools for the Prediction and Analysis of Posttranslational Modifications of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Code Ocean [codeocean.com]

- 13. Rowan | ML-Powered Molecular Design and Simulation [rowansci.com]

- 14. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Solubility Profile of 6-Methoxy-1-methyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a drug candidate from discovery to a viable therapeutic is paved with intricate challenges, paramount among which is the optimization of its physicochemical properties. Solubility, a cornerstone of this optimization process, dictates a compound's dissolution rate, bioavailability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive exploration of the solubility profile of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present data but to weave a narrative that explains the 'why' behind the experimental choices, offering a self-validating framework for researchers in the field. We will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven experimental protocols for its characterization, and discuss formulation strategies to overcome potential solubility-related hurdles.

Physicochemical Characterization of this compound

A thorough understanding of a compound's intrinsic properties is the foundation upon which its solubility profile is built.

Molecular Structure and Key Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₁NO₃[1]

-

Molecular Weight: 205.21 g/mol [1]

-

Predicted Aqueous Solubility: 136.84 mg/L[2]

The structure, featuring a carboxylic acid group, an indole nucleus, a methoxy substituent, and an N-methyl group, suggests that this compound is a weakly acidic compound with limited aqueous solubility. The indole ring contributes to its lipophilicity, while the carboxylic acid moiety provides a handle for pH-dependent solubility manipulation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | PubChemLite[1] |

| Molecular Weight | 205.21 g/mol | PubChemLite[1] |

| Predicted XlogP | 2.0 | PubChemLite[1] |

| Predicted Aqueous Solubility | 136.84 mg/L | Chemchart[2] |

| Predicted pKa | ~4.54 (for 6-Methoxy-1H-indole-2-carboxylic acid) | ChemBK[3] |

Table 1: Key Physicochemical Properties of this compound.

The Significance of pKa:

Experimental Determination of Solubility: A Methodological Deep Dive

To move beyond theoretical predictions, robust experimental data is essential. Here, we detail the protocols for determining both thermodynamic and kinetic solubility, providing a rationale for each step.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium. The shake-flask method is the universally accepted gold standard for this determination.

Workflow for Thermodynamic Solubility Determination:

Caption: Thermodynamic solubility workflow.

Step-by-Step Protocol for Thermodynamic Solubility Determination:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials containing the desired aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) and organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The consistency of solubility measurements at different time points (e.g., 24 and 48 hours) confirms that equilibrium has been reached.

-

-

Phase Separation:

-

Following equilibration, allow the vials to stand undisturbed to permit sedimentation of the excess solid.

-

To ensure complete removal of undissolved particles, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Carefully collect the supernatant for analysis. For highly accurate measurements, filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Prepare a standard stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Generate a calibration curve by preparing a series of dilutions from the stock solution and injecting them into the HPLC system. A linear response (R² > 0.99) is required for accurate quantification.

-

Dilute the saturated supernatant samples with the mobile phase to fall within the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC with UV detection at the compound's λmax.

-

Calculate the concentration of the compound in the original saturated solution by applying the dilution factor. This concentration is the thermodynamic solubility.

-

Kinetic Solubility: A High-Throughput Approach

In early-stage drug discovery, where compound availability is limited and screening throughput is high, kinetic solubility provides a rapid assessment. This method measures the solubility of a compound as it precipitates from a supersaturated solution, typically prepared by diluting a DMSO stock solution into an aqueous buffer.

Workflow for Kinetic Solubility Determination (Nephelometry):

References

The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole-2-carboxylic acid framework represents a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a multitude of diverse biological targets with high affinity. This versatility has led to the exploration of its derivatives across a wide spectrum of therapeutic areas, from oncology and infectious diseases to neurology and inflammatory conditions. This technical guide provides an in-depth exploration of the key therapeutic targets of indole-2-carboxylic acid derivatives, delving into their mechanisms of action and providing detailed experimental protocols for their evaluation. By synthesizing current research and presenting it in a practical, application-oriented format, this document aims to empower researchers and drug development professionals to effectively harness the therapeutic potential of this remarkable chemical scaffold.

Introduction: The Significance of the Indole-2-Carboxylic Acid Moiety

The indole ring system is a ubiquitous feature in a vast array of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal foundation for the design of targeted therapeutics. The addition of a carboxylic acid group at the 2-position further enhances its drug-like properties by providing a key interaction point for binding to the active sites of numerous enzymes and receptors. This guide will illuminate the diverse therapeutic landscape of indole-2-carboxylic acid derivatives, offering both a conceptual understanding and practical methodologies for their investigation.

Therapeutic Targets in Oncology

The dysregulation of cellular signaling pathways is a hallmark of cancer, and indole-2-carboxylic acid derivatives have emerged as potent modulators of several key oncogenic targets.

Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)

Mechanism of Action: IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, the upregulation of these enzymes leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which have immunosuppressive effects. This creates an immune-tolerant environment that allows cancer cells to evade immune surveillance. Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO, effectively blocking this immunosuppressive pathway and restoring anti-tumor immunity.[2]

Featured Derivative Data:

| Compound | Target(s) | IC50 (μM) | Reference |

| 9o-1 | IDO1 | 1.17 | [1] |

| TDO | 1.55 | [1] | |

| 9p-O | IDO1 | Double-digit nM | [1] |

| TDO | Double-digit nM | [1] |

Experimental Protocol: IDO1/TDO Inhibition Assay (Cell-Based)

This protocol outlines a cell-based assay to determine the inhibitory activity of indole-2-carboxylic acid derivatives on IDO1 and TDO.

Materials:

-

HeLa cells (for IDO1) or SW48 cells (for TDO)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS

-

Recombinant human interferon-γ (IFN-γ)

-

Test compounds (indole-2-carboxylic acid derivatives)

-

L-tryptophan

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed HeLa or SW48 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. For IDO1 inhibition in HeLa cells, co-treat with IFN-γ to induce IDO1 expression.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Tryptophan Addition: Add L-tryptophan to the medium to a final concentration of 200 µM and incubate for an additional 24 hours.

-

Kynurenine Measurement:

-

Harvest the cell culture supernatant.

-

Add TCA to precipitate proteins.

-

Centrifuge to pellet the precipitate.

-

Transfer the supernatant to a new 96-well plate.

-

Add Ehrlich's reagent to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

-

Data Analysis: Measure the absorbance at 490 nm using a plate reader. The amount of kynurenine produced is proportional to the absorbance. Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway:

Caption: IDO1/TDO inhibition by indole-2-carboxylic acids.

Tubulin Polymerization

Mechanism of Action: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Certain indole-2-carboxylic acid benzylidene-hydrazide derivatives have been identified as potent inducers of apoptosis by inhibiting tubulin polymerization.[3] These compounds bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules and arresting cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death.

Featured Derivative Data:

| Compound | Assay | EC50 (μM) | GI50 (μM) | Reference |

| 9a | Caspase Activation (T47D cells) | 0.1 | [3] | |

| 9b | Caspase Activation (T47D cells) | 0.1 | [3] | |

| 9b | Growth Inhibition (T47D cells) | 0.9 | [3] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

Test compounds (indole-2-carboxylic acid derivatives)

-

Paclitaxel (positive control for polymerization)

-

Colchicine (positive control for inhibition)

-

96-well, half-area, clear-bottom plates

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in polymerization buffer.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test compound or control.

-

Tubulin Addition: Add the purified tubulin to each well.

-

Initiation of Polymerization: Place the plate in a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Plot the absorbance change over time. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Experimental Workflow:

Caption: Workflow for in vitro tubulin polymerization assay.

Therapeutic Targets in Infectious Diseases

The indole-2-carboxylic acid scaffold has also proven to be a valuable starting point for the development of novel anti-infective agents.

HIV-1 Integrase

Mechanism of Action: HIV-1 integrase is a key enzyme in the retroviral life cycle, responsible for inserting the viral DNA into the host cell's genome.[4] This integration step is crucial for the establishment of a persistent infection. Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[5][6] The core scaffold, particularly the indole nitrogen and the C2 carboxyl group, chelates the two magnesium ions in the enzyme's active site, which are essential for its catalytic activity.[7] This prevents the covalent insertion of the viral DNA into the host chromosome, effectively halting viral replication.

Featured Derivative Data:

| Compound | Target | IC50 (μM) | Reference |

| 20a | HIV-1 Integrase | 0.13 | [5] |

| 17a | HIV-1 Integrase | 3.11 | [7] |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This is a biochemical assay to measure the inhibition of the strand transfer step of HIV-1 integration.

Materials:

-

Recombinant HIV-1 integrase

-

Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and the target DNA

-

Assay buffer (containing a divalent cation, typically Mg2+)

-

Test compounds (indole-2-carboxylic acid derivatives)

-

DNA intercalating dye (e.g., SYBR Green)

-

96-well or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, recombinant HIV-1 integrase, and the test compounds at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the donor and target DNA oligonucleotides to initiate the strand transfer reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Detection: Add the DNA intercalating dye. The strand transfer product will create a structure that enhances the fluorescence of the dye.

-

Data Analysis: Measure the fluorescence intensity using a plate reader. The IC50 value is the concentration of the compound that inhibits the strand transfer reaction by 50%.

Therapeutic Targets in Neurological Disorders

The central nervous system presents a rich landscape of targets for indole-2-carboxylic acid derivatives.

NMDA Receptor (Glycine Site)

Mechanism of Action: The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[8] For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to a distinct modulatory site. Indole-2-carboxylic acid acts as a competitive antagonist at this glycine binding site.[9] By blocking the binding of the co-agonist, it prevents the opening of the ion channel, even in the presence of glutamate. This modulation of NMDA receptor activity has therapeutic potential in conditions associated with excitotoxicity, such as stroke and epilepsy.[8]

Featured Derivative Data:

| Compound | Target | Ki (μM) | IC50 (μM) | Reference |

| 5-fluoro-I2CA | NMDA Receptor (Glycine Site) | 15 | [9] | |

| Indole-2-carboxylic acid | NMDA Receptor (Glycine Site) | 105 | [9] |

Experimental Protocol: NMDA Receptor Glycine Site Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the glycine site of the NMDA receptor.

Materials:

-

Rat cortical membranes

-

[3H]glycine or a suitable radiolabeled glycine site antagonist

-

Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Test compounds (indole-2-carboxylic acid derivatives)

-

Non-labeled glycine (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex.

-

Assay Setup: In test tubes, combine the rat cortical membranes, the radioligand ([3H]glycine), and various concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of tubes will contain a high concentration of non-labeled glycine.

-

Incubation: Incubate the tubes at 4°C for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki value of the test compound can be determined using the Cheng-Prusoff equation.

Other Notable Therapeutic Targets

The versatility of the indole-2-carboxylic acid scaffold extends to a range of other important therapeutic targets.

-

Lipoxygenase: Indole-2-carboxylic acid is a potent inhibitor of lipid peroxidation, suggesting a role in inflammatory conditions.[10]

-

14-3-3η Protein: Derivatives have been developed as inhibitors of the 14-3-3η protein, a promising target in liver cancer.[11]

-

CysLT1 Receptor: Selective antagonists of the cysteinyl leukotriene receptor 1 (CysLT1) have been identified, with potential applications in asthma and other inflammatory diseases.

-

Fructose-1,6-bisphosphatase: A derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, acts as an allosteric inhibitor of this enzyme, a target in metabolic diseases.[12]

-

Cannabinoid Receptor 1 (CB1): Indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor, offering a nuanced approach to modulating the endocannabinoid system.

Conclusion

The indole-2-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its ability to interact with a diverse array of biological targets underscores its importance in medicinal chemistry. This guide has provided a comprehensive overview of some of the most promising therapeutic targets for indole-2-carboxylic acid derivatives, along with practical experimental protocols for their evaluation. As our understanding of disease biology deepens, it is certain that new applications for this remarkable molecular framework will continue to emerge, further solidifying its status as a privileged scaffold in drug discovery.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. realmofcaring.org [realmofcaring.org]

- 5. Assessing Allosteric Modulation of CB1 at the Receptor and Cellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

- 9. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Concentration dependent non-CysLT1 receptor mediated inhibitory activity of leukotriene receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Molecular Blueprint: A Guide to the SMILES Notation of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide:

Abstract

In the landscape of modern chemical research and drug development, the ability to represent complex molecular structures in a machine-readable format is paramount. The Simplified Molecular-Input Line-Entry System (SMILES) provides a robust and universally recognized method for encoding molecular structures into a linear string of characters. This guide offers an in-depth deconstruction of the canonical SMILES notation for 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will dissect the syntax of its SMILES string, explaining the logic behind each character and its correspondence to the molecule's topology. This technical whitepaper is intended for researchers, chemists, and data scientists who utilize cheminformatics tools for database management, computational modeling, and virtual screening.

The Critical Role of SMILES in Scientific Research

Before dissecting our target molecule, it is essential to understand the causality behind the widespread adoption of SMILES. Unlike graphical representations, which are intuitive for humans but opaque to computers, SMILES strings are compact, unique (when canonicalized), and easily parsed by software. This allows for:

-

Efficient Database Storage and Retrieval: Millions of chemical structures can be stored and searched almost instantaneously in large databases like PubChem.

-

Substructure and Similarity Searching: Algorithms can rapidly identify molecules containing specific functional groups or with similar structural features, a cornerstone of drug discovery.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: SMILES serves as the input for generating molecular descriptors used to build predictive models for biological activity, toxicity, and pharmacokinetic properties.

The syntax is governed by a set of rules representing atoms by their elemental symbols, bonds by specific characters (- for single, = for double, # for triple), branches by parentheses (), and ring closures by numbered placeholders.

Molecular Profile: this compound

This compound belongs to the indole class of heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Understanding its precise structure is the first step toward elucidating its function and potential applications.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O | PubChem[1] |

| CAS Number | 739365-07-2 | ChemicalBook[2][3] |

| Molecular Formula | C11H11NO3 | PubChem[1] |

| Molecular Weight | 205.21 g/mol | PubChem[4] |

| Monoisotopic Mass | 205.0739 Da | PubChem[1] |

This molecule serves as a valuable synthetic intermediate for more complex structures, including potential melatonin antagonists and opioid receptor antagonists.[5] Its specific substitutions—a methyl group on the indole nitrogen (N1), a carboxylic acid at position 2, and a methoxy group at position 6—are critical to its chemical identity and reactivity.

Deconstructing the Canonical SMILES: A Step-by-Step Protocol

The canonical SMILES string for our molecule is CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O [1][]. To understand this, we must visualize the molecule as a graph of connected atoms and follow the path used to generate the string. The process is self-validating; by following these steps, we can reconstruct the exact 2D structure.

Below is a diagram of the molecular graph with atoms numbered to illustrate the traversal path for generating the SMILES string.

Caption: Molecular graph traversal for SMILES generation.

Protocol for SMILES String Derivation:

-

Start Atom Selection: The algorithm begins, in this case, with the methyl carbon attached to the indole nitrogen.

-

C - Represents the methyl carbon (CH3).

-

-

Traversal to Nitrogen: The path moves to the adjacent indole nitrogen.

-

CN - A carbon singly bonded to a nitrogen.

-

-

Ring Identification (Pyrrole Ring): This nitrogen is part of a ring. We assign it the number 1. This number is a placeholder, indicating that we will eventually return to this atom to close a ring.

-

CN1

-

-

Traversal to C2 and Branching (Carboxylic Acid): The path continues to the C2 position of the indole core. This carbon has a substituent, the carboxylic acid group, which is treated as a branch. Branches in SMILES are enclosed in parentheses ().

-

CN1C(...) - The C is the C2 atom.

-

Inside the branch: C(=O)O represents the carboxylic acid. C is the carboxyl carbon, = indicates a double bond to the first oxygen O, and the second O is the hydroxyl oxygen.

-

Full string so far: CN1C(C(=O)O)...

-

-

Continuation Along the Pyrrole Ring: After the branch, the main path continues from the C2 carbon to the C3 carbon. This is a double bond.

-

CN1C(C(=O)O)=C - The = applies to the bond between C2 and C3. The final C is the C3 atom.

-

-

Fusion with the Benzene Ring: The path moves to the C3a atom, which is part of a second ring system. We assign this new ring the number 2.

-

...C2 - This C is the C3a atom, and 2 is the marker for the second ring.

-

-

Closing the First Ring (Pyrrole): The next atom in the path is C7a. This atom is bonded back to the nitrogen we marked with 1. This closes the five-membered pyrrole ring.

-

...C1 - This C is the C7a atom, and the 1 closes the loop back to the N1 atom.

-

-

Traversal of the Benzene Ring: From the C7a atom, the path proceeds around the six-membered ring.

-

...C=C... - Represents C7a to C6 (double bond) and C6 to C5 (single bond).

-

-

Branching (Methoxy Group): The C6 atom has the methoxy group attached. This is another branch.

-

...C(OC)=C... - The branch (OC) represents the methoxy group (-OCH3).

-

-

Closing the Second Ring (Benzene): The path continues from C5 to C4 and finally back to C3a, which we marked with 2. This closes the six-membered ring.

-

...C2 - The path ends on the C4 atom, and the 2 indicates a bond back to the C3a atom, completing the benzene ring.

-

-

Final Assembly: Combining these fragments in order gives the complete, canonical SMILES string:

-

CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O

-

A Generalized Workflow for SMILES Generation

The process described above can be generalized into a repeatable workflow for any molecule. This systematic approach is the foundation of cheminformatics algorithms that convert graphical structures into SMILES notation.

References

- 1. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 739365-07-2 [amp.chemicalbook.com]

- 3. This compound | 739365-07-2 [chemicalbook.com]

- 4. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 5. 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID | 16732-73-3 [chemicalbook.com]

The 6-Methoxyindole Scaffold: A Privileged Core in Natural Products and Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 6-methoxyindole scaffold is a recurring structural motif in a diverse array of natural products, imbuing these molecules with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of prominent natural products featuring this privileged core. We will delve into the biosynthesis, biological activities, and methodologies for the isolation and characterization of key compound classes, including the neurohormone melatonin, the antimicrobial pigment violacein, the cyanobacterial hapalindole alkaloids, the marine-derived dendrodoine, and the complex dragmacidin alkaloids. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, offering insights into the chemical diversity and therapeutic potential of 6-methoxyindole-containing natural products.

Introduction: The Significance of the 6-Methoxyindole Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry and a fundamental building block in a vast number of biologically active molecules. The addition of a methoxy group at the 6-position of the indole ring, forming the 6-methoxyindole scaffold, significantly influences the electronic properties and lipophilicity of the parent molecule. This substitution can enhance membrane permeability, modulate receptor binding affinity, and provide metabolic stability, making it a "privileged scaffold" in the context of drug discovery. Its presence in natural products from diverse sources, ranging from mammals to marine invertebrates and bacteria, underscores its evolutionary selection as a key structural feature for biological function. This guide will explore the rich chemical and biological landscape of natural products that are built upon this versatile core.

Melatonin: The Ubiquitous Neurohormone

Melatonin (N-acetyl-5-methoxytryptamine) is arguably the most well-known natural product containing the 6-methoxyindole scaffold. Primarily synthesized in the pineal gland in animals, it is a crucial regulator of circadian rhythms, sleep-wake cycles, and various other physiological processes.[1][2]

Biosynthesis of Melatonin

The biosynthesis of melatonin is a well-characterized enzymatic pathway that begins with the essential amino acid L-tryptophan.[3][4] The process involves four key enzymatic steps:

-

Hydroxylation: Tryptophan hydroxylase (TPH) catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan.[4]

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) removes the carboxyl group from 5-hydroxytryptophan to yield serotonin.[4]

-

Acetylation: Arylalkylamine N-acetyltransferase (AANAT) acetylates the primary amine of serotonin to form N-acetylserotonin.[4]

-

Methylation: N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of N-acetylserotonin, yielding melatonin.[5]

dot graph "Melatonin_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

tryptophan [label="L-Tryptophan"]; htp [label="5-Hydroxytryptophan"]; serotonin [label="Serotonin"]; n_acetylserotonin [label="N-Acetylserotonin"]; melatonin [label="Melatonin"];

tryptophan -> htp [label=" TPH"]; htp -> serotonin [label=" AADC"]; serotonin -> n_acetylserotonin [label=" AANAT"]; n_acetylserotonin -> melatonin [label=" ASMT (HIOMT)"]; } endomark Caption: Biosynthetic pathway of melatonin from L-tryptophan.

Biological Activities and Pharmacokinetics

Melatonin's primary role is the regulation of the sleep-wake cycle.[6] However, its biological activities are pleiotropic and include antioxidant, anti-inflammatory, immunomodulatory, and oncostatic effects.[1][2] It exerts its effects through binding to G protein-coupled melatonin receptors, MT1 and MT2.[6]

The pharmacokinetics of melatonin are characterized by rapid absorption after oral administration, with time to maximum plasma concentration (Tmax) generally occurring within an hour.[7] However, it undergoes extensive first-pass metabolism in the liver, primarily by CYP1A2, leading to low and variable oral bioavailability.[7][8] This has prompted the investigation of alternative administration routes to improve its therapeutic efficacy.[8]

Table 1: Pharmacokinetic Parameters of Oral Melatonin

| Parameter | Value | Reference |

| Tmax | ~50 minutes (immediate release) | [9] |

| Half-life (t½) | ~45 minutes | [9] |

| Oral Bioavailability | 9-33% | [10] |

Violacein: A Purple Pigment with Potent Bioactivity

Violacein is a vibrant purple bisindole pigment produced by various Gram-negative bacteria, most notably Chromobacterium violaceum.[11] It is formed through the condensation of two L-tryptophan molecules and exhibits a range of potent biological activities.

Biosynthesis of Violacein

The biosynthesis of violacein is orchestrated by a five-gene operon, vioA-E.[12] The pathway is a fascinating example of enzymatic catalysis leading to a complex molecular architecture:

-

Oxidation: The flavoenzyme L-tryptophan oxidase (VioA) oxidizes L-tryptophan to indole-3-pyruvic acid (IPA) imine.[13]

-

Dimerization: VioB, a heme-containing enzyme, catalyzes the dimerization of two IPA imine molecules.[12]

-

Rearrangement: VioE facilitates a[1][8]-indole rearrangement of the dimer to form protodeoxyviolaceinic acid.[13]

-

Hydroxylation: The NAD(P)H-dependent monooxygenase VioD hydroxylates one of the indole rings at the 5-position to yield protoviolaceinic acid.[12]

-

Oxidative Cyclization: VioC, another monooxygenase, hydroxylates the second indole ring, which is followed by a spontaneous oxidative decarboxylation to form the final violacein pigment.[12][13]

dot graph "Violacein_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

tryptophan [label="2x L-Tryptophan"]; ipa_imine [label="IPA Imine"]; dimer [label="IPA Imine Dimer"]; protodeoxy [label="Protodeoxyviolaceinic Acid"]; protoviolaceinic [label="Protoviolaceinic Acid"]; violacein [label="Violacein"];

tryptophan -> ipa_imine [label=" VioA"]; ipa_imine -> dimer [label=" VioB"]; dimer -> protodeoxy [label=" VioE"]; protodeoxy -> protoviolaceinic [label=" VioD"]; protoviolaceinic -> violacein [label=" VioC & Spontaneous\nOxidative Decarboxylation"]; } endomark Caption: Simplified biosynthetic pathway of violacein.

Biological Activities

Violacein possesses a broad spectrum of biological activities, making it a compound of significant interest for therapeutic applications. Its reported activities include:

-

Antimicrobial: Violacein exhibits potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi.[11]

-

Antitumor: It has demonstrated cytotoxic effects against various cancer cell lines.[11]

-

Antiviral: Violacein has also been reported to have antiviral properties.[11]

-

Antiprotozoal: It shows activity against parasitic protozoa.[11]

The production of violacein in its native bacterial hosts is often regulated by quorum sensing, a cell-to-cell communication mechanism.[14]

Hapalindole Alkaloids: Complex Structures from Cyanobacteria

The hapalindole family of alkaloids is a large and structurally diverse group of natural products isolated from cyanobacteria of the order Stigonematales.[15][16] These compounds are characterized by a polycyclic ring system and often contain an isonitrile or isothiocyanate functionality.[17]

Biosynthesis of Hapalindoles